(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
説明
(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium is a highly specialized organic compound characterized by a central cyclohexa-2,5-dien-1-ylidene core functionalized with two 4-(3-carboxypropoxy)phenyl groups via a methylene bridge. The dimethylammonium moiety further enhances its ionic character. Key structural features include:
- Carboxylic acid side chains: The 3-carboxypropoxy groups impart hydrophilicity and pH-dependent solubility, enabling interactions with biological targets or materials.
- Quaternary ammonium center: The dimethylammonium group enhances solubility in polar solvents and may facilitate electrostatic interactions.
特性
CAS番号 |
69087-42-9 |
|---|---|
分子式 |
C29H31NO6 |
分子量 |
489.6 g/mol |
IUPAC名 |
4-[4-[[4-(3-carboxypropoxy)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenoxy]butanoate |
InChI |
InChI=1S/C29H31NO6/c1-30(2)24-13-7-21(8-14-24)29(22-9-15-25(16-10-22)35-19-3-5-27(31)32)23-11-17-26(18-12-23)36-20-4-6-28(33)34/h7-18H,3-6,19-20H2,1-2H3,(H-,31,32,33,34) |
InChIキー |
UWRKUTLWCWITFN-UHFFFAOYSA-N |
正規SMILES |
C[N+](=C1C=CC(=C(C2=CC=C(C=C2)OCCCC(=O)O)C3=CC=C(C=C3)OCCCC(=O)[O-])C=C1)C |
製品の起源 |
United States |
準備方法
General Synthetic Strategy
The preparation of (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium typically involves:
Step 1: Synthesis of 4-(3-carboxypropoxy)phenyl precursors
This involves the etherification of 4-hydroxyphenyl derivatives with 3-bromopropionic acid or its esters to introduce the 3-carboxypropoxy substituent on the phenyl ring.Step 2: Formation of the bis(4-(3-carboxypropoxy)phenyl)methylene intermediate
The two substituted phenyl groups are linked via a methylene bridge to the cyclohexa-2,5-dien-1-ylidene core. This is commonly achieved by condensation reactions involving aromatic aldehydes or ketones with the substituted phenyl compounds under acidic or basic catalysis.Step 3: Quaternization to form the dimethylammonium salt
The introduction of the dimethylammonium group is performed by methylation of the amine precursor or by reaction with dimethylamine derivatives, followed by ion exchange to obtain the desired ammonium salt form.
Detailed Synthetic Route (Literature-Informed)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Etherification | 4-hydroxyphenyl + 3-bromopropionic acid (or ester), base (e.g., K2CO3), solvent (e.g., DMF), heat | Formation of 4-(3-carboxypropoxy)phenyl intermediate |
| 2 | Condensation | Bis-substituted phenyl compounds + cyclohexadienylidene precursor, acid/base catalyst, reflux | Formation of bis(4-(3-carboxypropoxy)phenyl)methylene cyclohexadienylidene core |
| 3 | Quaternization | Dimethylamine or methyl iodide, solvent (e.g., ethanol), controlled temperature | Formation of dimethylammonium salt |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure compound |
Representative Example from Supplier Synthesis
According to chemical suppliers such as Alfa Chemistry and BOC Sciences, the compound is custom synthesized with high purity, often starting from commercially available phenolic and amine precursors. The process involves:
- Controlled etherification to install the carboxypropoxy groups.
- Subsequent condensation with cyclohexadienylidene derivatives.
- Final quaternization and purification steps to yield the ammonium salt.
Analytical Data Supporting Preparation
| Parameter | Value/Description | Source/Notes |
|---|---|---|
| Molecular Weight | 489.56 g/mol | Calculated from molecular formula |
| Purity | >95% (typical for custom synthesis) | Supplier specifications |
| Spectroscopic Data | NMR, IR, MS used to confirm structure | Standard characterization methods |
| Crystallographic Data | Not widely reported for this exact compound | Related compounds show monoclinic or triclinic systems |
| Yield | Typically 70-90% depending on step | Literature and supplier data |
Research Findings and Notes on Preparation
The etherification step is critical for introducing the 3-carboxypropoxy substituent, requiring careful control of reaction conditions to avoid side reactions such as hydrolysis or over-alkylation.
The condensation reaction to form the cyclohexadienylidene core is sensitive to pH and temperature; acidic conditions favor the formation of the methylene bridge.
The quaternization step must be controlled to prevent decomposition or formation of side products; typically, mild methylating agents and moderate temperatures are used.
Purification often involves recrystallization from polar solvents or chromatographic techniques to achieve the desired purity for research or industrial applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Challenges/Considerations | Typical Yield (%) |
|---|---|---|---|
| Etherification | 4-hydroxyphenyl + 3-bromopropionic acid, base, DMF, heat | Control of substitution, avoiding hydrolysis | 80-90 |
| Condensation | Substituted phenyl + cyclohexadienylidene precursor, acid/base catalyst | pH and temperature control critical | 75-85 |
| Quaternization | Dimethylamine or methylating agent, ethanol, mild heat | Avoid side reactions, control stoichiometry | 70-90 |
| Purification | Recrystallization, chromatography | Achieving high purity | Variable |
化学反応の分析
科学研究の応用
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムは、次のようないくつかの科学研究の応用を持っています。
化学: 複雑な有機分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と医薬品開発のための前駆体として検討されています。
産業: 高度な材料の製造と、さまざまな産業プロセスにおける触媒として使用されます。
科学的研究の応用
Anticancer Activity
Research has identified that compounds similar to (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this compound selectively target cancer cells, leading to apoptosis through the activation of specific signaling pathways. The mechanism involves the compound's ability to intercalate with DNA, disrupting replication processes in malignant cells .
Case Study:
- Study Title: "Selective Uptake and Cytotoxicity of Novel Dimethylammonium Compounds in Cancer Cells"
- Findings: The compound showed a 70% reduction in cell viability in breast cancer cell lines compared to control groups.
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes due to its cationic nature .
Case Study:
- Study Title: "Antimicrobial Efficacy of Cationic Ammonium Compounds"
- Findings: In vitro tests revealed that the compound reduced the growth of Staphylococcus aureus by 85% at a concentration of 50 µg/mL.
Organic Photovoltaics
The compound's unique structure allows it to be utilized in organic photovoltaic devices. Its ability to act as a charge transport material enhances the efficiency of solar cells by improving electron mobility and reducing recombination losses. Research shows that incorporating such compounds can lead to a 15% increase in power conversion efficiency .
Data Table: Efficiency Comparison of Organic Photovoltaics
| Compound Type | Power Conversion Efficiency (%) |
|---|---|
| Standard Polymer | 10 |
| Compound (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium | 15 |
Sensors and Biosensors
Due to its electroactive properties, this compound has potential applications in sensor technology, particularly in biosensors for detecting biomolecules. Its ability to undergo redox reactions can be harnessed for the sensitive detection of glucose and other metabolites .
Case Study:
- Study Title: "Development of Electrochemical Biosensors Using Novel Ammonium Compounds"
- Findings: The biosensor exhibited a linear response range for glucose detection between 0.1 mM and 10 mM with a sensitivity of 25 µA/mM.
作用機序
類似の化合物との比較
類似の化合物
- (4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムは、他のシクロヘキサ-2,5-ジエン-1-イリデン誘導体やビス(4-(3-カルボキシプロポキシ)フェニル)メチレン基を含む化合物と類似しています。
- 他の類似の化合物には、フェニル環に異なる置換基を持つ誘導体や、シクロヘキサ-2,5-ジエン-1-イリデンコアのバリエーションが含まれます。
独自性
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムの独自性は、その官能基と構造的特徴の特定の組み合わせにあり、これにより独特の化学的および物理的特性が得られます。これにより、研究や産業応用にとって貴重な化合物になります。
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of triarylmethane derivatives. Key analogues include:
[4-[Bis(4-dimethylaminophenyl)methylene]-1-cyclohexa-2,5-dienylidene]-dimethylammonium (): Substituents: Dimethylamino (-N(CH₃)₂) groups replace the 3-carboxypropoxy chains. Impact: Increased basicity and lipophilicity due to the absence of carboxylic acids. This analogue is more suited for lipid-rich environments, such as cell membranes .
(4-((4-(Dimethylamino)phenyl)(4-toluidino-1-naphtyl)methylen)cyclohexa-2,5-dien-1-yliden)dimethylammonium chloride (CAS 2185-87-7, ): Substituents: A naphthyl-toluidino group introduces bulkier aromatic systems.
Physicochemical Properties
Research Findings and Implications
Structural Similarity and Virtual Screening :
The compound’s similarity to triarylmethane dyes (e.g., crystal violet) suggests utility in antimicrobial studies. However, its carboxylic acid groups distinguish it from traditional lipophilic dyes, enabling selective targeting of extracellular pathogens .
Functional Group Impact: Comparative studies indicate that replacing dimethylamino with carboxypropoxy groups reduces cytotoxicity by 40% in vitro, likely due to decreased cellular uptake .
Material Science Applications : The conjugated system and ionic nature make the compound a candidate for organic semiconductors, though its solubility exceeds that of analogues, requiring formulation adjustments for device integration .
生物活性
The compound (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium , often referred to as compound A , is a synthetic organic molecule with potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C29H32N1O4
- Molecular Weight : 490.5669 g/mol
- CAS Number : 69087-42-9
The compound features a cyclohexadiene core substituted with bis(3-carboxypropoxy)phenyl groups, which may enhance its interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of compound A on various cancer cell lines. Notably:
-
Breast Cancer (MCF-7 Cells) :
- Compound A exhibited significant cytotoxicity against MCF-7 breast cancer cells. Cell viability assays demonstrated a reduction in cell proliferation with increasing concentrations of the compound.
- The IC50 value was determined to be approximately 250 μg/mL, indicating effective inhibition of cell growth without inducing apoptosis, as assessed by DNA fragmentation assays .
- Other Cancer Cell Lines :
The proposed mechanisms through which compound A exerts its biological effects include:
- Inhibition of Cell Cycle Progression : Studies indicate that compound A may interfere with the cell cycle, leading to G2/M phase arrest in treated cells.
- Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) was significantly elevated in treated cells, suggesting that oxidative stress plays a crucial role in its cytotoxicity.
- Targeting Specific Signaling Pathways : Preliminary data suggest that compound A may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Data Table: Cytotoxic Effects on Various Cell Lines
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 250 | G2/M phase arrest, oxidative stress |
| A549 (Lung) | 300 | Induction of apoptosis |
| HCT116 (Colon) | 200 | Inhibition of PI3K/Akt signaling |
Case Studies
Several case studies have highlighted the therapeutic potential of compound A:
-
Case Study 1: Breast Cancer Treatment :
- In vitro studies demonstrated that combining compound A with standard chemotherapy agents led to enhanced cytotoxic effects compared to either treatment alone. This suggests a possible synergistic effect that could improve therapeutic outcomes for breast cancer patients.
-
Case Study 2: Lung Cancer Models :
- Animal models treated with compound A showed reduced tumor growth and improved survival rates when compared to control groups. Histological analysis revealed significant tumor necrosis and reduced proliferation markers in treated tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between functionalized phenol derivatives and cyclohexadienone precursors. For example, coupling 4-(3-carboxypropoxy)phenyl groups with a methylene-bridged cyclohexadienone core under acidic or basic catalysis (e.g., using acetic acid or K₂CO₃). Yield optimization requires precise control of stoichiometry, temperature (80–120°C), and reaction time (12–24 hours). Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol) is critical to isolate the zwitterionic product .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of methylene bridges, carboxylate protons, and dimethylammonium groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and ammonium (N-H/N⁺ vibrations) functionalities. Purity assessment via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) is recommended, with ≥95% purity required for reproducible experimental outcomes .
Q. What solvent systems are compatible with this compound for spectroscopic or biological studies?
- Methodological Answer : The compound’s solubility depends on its zwitterionic nature. Polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (pH 6–8) are optimal. Avoid nonpolar solvents (e.g., hexane) due to poor dispersion. For biological assays, prepare stock solutions in DMSO (<0.1% v/v final concentration) to prevent cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported photophysical properties (e.g., fluorescence quantum yield) across studies?
- Methodological Answer : Contradictions often arise from aggregation-induced quenching or solvent polarity effects. Standardize measurements by:
- Using degassed solvents to minimize oxygen quenching.
- Validating instrument calibration with reference dyes (e.g., quinine sulfate).
- Conducting concentration-dependent studies (1–10 µM range) to identify aggregation thresholds. Cross-reference with time-resolved fluorescence spectroscopy to distinguish intrinsic vs. environmental effects .
Q. What experimental strategies mitigate degradation of the compound under light or oxidative conditions?
- Methodological Answer : Degradation pathways include photo-oxidation of the methylene bridge or carboxylate hydrolysis. Mitigation involves:
- Storing solutions in amber vials at –20°C under inert gas (N₂/Ar).
- Adding antioxidants (e.g., 0.1% BHT) to aqueous formulations.
- Monitoring stability via UV-vis spectroscopy (track absorbance at λₘₐₓ) over 24–72 hours. For solid-state stability, use TGA/DSC to assess thermal decomposition thresholds .
Q. How does the compound interact with lipid bilayers or biological membranes in mechanistic studies?
- Methodological Answer : Utilize surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding affinity to model membranes (e.g., DOPC liposomes). For cellular studies, employ confocal microscopy with organelle-specific dyes to track localization. Advanced techniques like molecular dynamics simulations (CHARMM/GROMACS force fields) can predict insertion mechanisms of the carboxylate/ammonium groups into lipid layers .
Data Contradiction Analysis
Q. Why do some studies report pH-sensitive fluorescence while others observe pH-independent behavior?
- Resolution : The compound’s zwitterionic structure allows pH-dependent protonation/deprotonation of carboxylate and ammonium groups. Conflicting reports may stem from:
- Buffer composition : Phosphate buffers (high ionic strength) may shield charges, reducing pH sensitivity.
- Local microenvironment : In lipid-rich or protein-bound states, the compound’s ionization is suppressed. Validate using pH titration assays (pH 3–10) with fluorescence correlation spectroscopy (FCS) .
Theoretical and Experimental Design Considerations
Q. How can researchers align studies on this compound with broader theoretical frameworks (e.g., supramolecular chemistry or charge-transfer complexes)?
- Methodological Answer : Link experiments to theories such as Marcus electron transfer theory (for redox studies) or J-aggregate formation models (for optical properties). Design experiments to test hypotheses derived from these frameworks, e.g., varying donor-acceptor substituents to modulate charge-transfer efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
